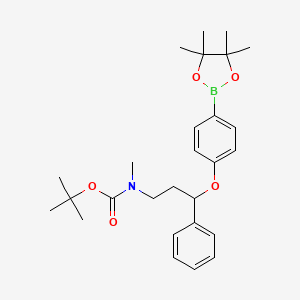
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile
Descripción general
Descripción
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is an organic compound known for its unique photophysical properties. It is part of the isophthalonitrile family of chromophores, which are notable for their thermally activated delayed fluorescence (TADF).
Métodos De Preparación
The synthesis of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile typically involves a multi-step process. One common method includes the Biginelli reaction, which involves the condensation of β-ketoesters, arylaldehydes, and urea/thiourea . This reaction is often carried out under mild conditions, such as room temperature, using a blue LED as a renewable energy source in an ethanol solution . Industrial production methods may involve gram-scale cyclization, which has been demonstrated to be a viable approach for large-scale synthesis .
Análisis De Reacciones Químicas
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light-induced electron transfer.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of halogenated reagents.
Common reagents used in these reactions include halogenated dicyanobenzene-based photosensitizers and blue LED light sources . Major products formed from these reactions include various derivatives of 3,4-dihydropyrimidin-2-(1H)-one/thione .
Aplicaciones Científicas De Investigación
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in biological imaging and photodynamic therapy.
Medicine: Its potential in photothermal therapy is being explored for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile involves thermally activated delayed fluorescence (TADF). This process occurs due to the small energy gap between the singlet excited state (S1) and the triplet excited state (T1), allowing for efficient intersystem crossing and prolonged singlet state lifetimes . The compound induces single-electron transfer (SET) in response to visible light, which is crucial for its photocatalytic activity .
Comparación Con Compuestos Similares
Similar compounds include other members of the isophthalonitrile family, such as:
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile: Known for its high photoluminescence quantum yields and photothermal conversion efficiency.
2,4,6-Tris(diphenylamino)-5-chloroisophthalonitrile: Exhibits similar photophysical properties but with different absorption maxima.
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity .
Propiedades
IUPAC Name |
3,5-difluoro-2,4,6-tris(N-phenylanilino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F2N4/c44-39-41(47(32-19-7-1-8-20-32)33-21-9-2-10-22-33)38(31-46)42(48(34-23-11-3-12-24-34)35-25-13-4-14-26-35)40(45)43(39)49(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXVCNTHAMRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223815.png)
![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)
![(S)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223821.png)
![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan](/img/structure/B8223836.png)
![N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide](/img/structure/B8223846.png)
![Methyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B8223850.png)


![(2S,3S)-4-(Anthracen-9-YL)-3-(tert-butyl)-2-(2-methoxypropan-2-YL)-2,3-dihydrobenzo[D][1,3]oxaphosphole](/img/structure/B8223880.png)
